molecular formula C13H20N2O4S B8437776 2-(tert-Butoxycarbonylamino-methyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester

2-(tert-Butoxycarbonylamino-methyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B8437776
M. Wt: 300.38 g/mol
InChI Key: JKWKFUSCPKKUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butoxycarbonylamino-methyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonylamino-methyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester typically involves the reaction of 4-methylthiazole-5-carboxylic acid with tert-butoxycarbonylaminomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonylamino-methyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while reduction can result in the deprotected amine .

Scientific Research Applications

2-(tert-Butoxycarbonylamino-methyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonylamino-methyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester involves the protection of amine groups through the formation of a stable Boc-protected intermediate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxycarbonylamino-methyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester is unique due to its specific structure, which combines a thiazole ring with a Boc-protected amine. This combination provides unique reactivity and stability, making it valuable in synthetic organic chemistry .

Properties

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

ethyl 4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H20N2O4S/c1-6-18-11(16)10-8(2)15-9(20-10)7-14-12(17)19-13(3,4)5/h6-7H2,1-5H3,(H,14,17)

InChI Key

JKWKFUSCPKKUII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)CNC(=O)OC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5.02 g of (tert-butoxycarbonylamino)acetothioamide in 75 ml of ethanol were added 3.92 ml of ethyl 2-chloroacetoacetate and 2.75 g of calcium carbonate, and the mixture was stirred at 50° C. for 6 hours. The reaction solution was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography, eluting with a 5:1 mixture of toluene and ethyl acetate to give 5.65 g (yield 71%) of the title compound.
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
3.92 mL
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
71%

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